molecular formula C17H15ClN2O6S B2807584 2-[[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylamino]-3-(4-nitrophenyl)propanoic acid CAS No. 2305570-79-8

2-[[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylamino]-3-(4-nitrophenyl)propanoic acid

Cat. No. B2807584
CAS RN: 2305570-79-8
M. Wt: 410.83
InChI Key: LPMKMRMETBTLAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylamino]-3-(4-nitrophenyl)propanoic acid, also known as NSC-743380, is a chemical compound that has been studied for its potential use in scientific research. This compound is a member of the class of compounds known as sulfonylureas, which are commonly used as anti-diabetic drugs. However, NSC-743380 has been found to have other potential applications in the field of scientific research.

Mechanism of Action

The exact mechanism of action of 2-[[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylamino]-3-(4-nitrophenyl)propanoic acid is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. Specifically, 2-[[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylamino]-3-(4-nitrophenyl)propanoic acid has been found to inhibit the activity of the enzyme protein kinase CK2, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
2-[[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylamino]-3-(4-nitrophenyl)propanoic acid has been found to have several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. In addition, 2-[[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylamino]-3-(4-nitrophenyl)propanoic acid has been found to inhibit the growth and proliferation of cancer cells, as well as to reduce the formation of new blood vessels in tumors.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylamino]-3-(4-nitrophenyl)propanoic acid in lab experiments is its potent anti-cancer activity. This makes it a useful tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of using 2-[[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylamino]-3-(4-nitrophenyl)propanoic acid is its complex synthesis method, which may make it difficult to obtain in large quantities.

Future Directions

There are several future directions for the study of 2-[[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylamino]-3-(4-nitrophenyl)propanoic acid. One potential direction is to further investigate its anti-cancer activity and mechanism of action. This may lead to the development of new cancer treatments that are more effective and less toxic than current treatments. Another potential direction is to investigate the use of 2-[[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylamino]-3-(4-nitrophenyl)propanoic acid in the treatment of other diseases, such as inflammatory diseases and neurodegenerative diseases. Finally, future research could focus on developing new synthesis methods for 2-[[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylamino]-3-(4-nitrophenyl)propanoic acid that are more efficient and cost-effective.

Synthesis Methods

The synthesis of 2-[[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylamino]-3-(4-nitrophenyl)propanoic acid is a complex process that involves several steps. The first step is the synthesis of 4-chlorostyrene, which is then reacted with sodium sulfonamide to form the sulfonyl chloride intermediate. This intermediate is then reacted with 4-nitrobenzylamine to form the final product, 2-[[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylamino]-3-(4-nitrophenyl)propanoic acid.

Scientific Research Applications

2-[[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylamino]-3-(4-nitrophenyl)propanoic acid has been studied for its potential use in scientific research, particularly in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, 2-[[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylamino]-3-(4-nitrophenyl)propanoic acid has been found to have anti-inflammatory and anti-oxidant properties, which may make it useful in the treatment of other diseases.

properties

IUPAC Name

2-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-3-(4-nitrophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O6S/c18-14-5-1-12(2-6-14)9-10-27(25,26)19-16(17(21)22)11-13-3-7-15(8-4-13)20(23)24/h1-10,16,19H,11H2,(H,21,22)/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMKMRMETBTLAK-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NS(=O)(=O)C=CC2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CC(C(=O)O)NS(=O)(=O)/C=C/C2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.